molecular formula C13H10N4O7S B3836130 3,5-dinitro-N-(4-sulfamoylphenyl)benzamide

3,5-dinitro-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B3836130
M. Wt: 366.31 g/mol
InChI Key: OADUVQZRHQQHBD-UHFFFAOYSA-N
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Description

3,5-dinitro-N-(4-sulfamoylphenyl)benzamide: is an organic compound with the molecular formula C13H10N4O7S. It is characterized by the presence of nitro groups at the 3 and 5 positions of the benzamide ring and a sulfonamide group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dinitro-N-(4-sulfamoylphenyl)benzamide typically involves the nitration of N-(4-sulfamoylphenyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro groups in 3,5-dinitro-N-(4-sulfamoylphenyl)benzamide can undergo reduction reactions to form amino derivatives. Common reducing agents include hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions. Reagents such as sodium methoxide or potassium tert-butoxide can facilitate these reactions.

    Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions:

Major Products:

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Sulfonic acid and amine.

Scientific Research Applications

Chemistry: 3,5-dinitro-N-(4-sulfamoylphenyl)benzamide is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology and Medicine: The presence of both nitro and sulfonamide groups can enhance the biological activity of these derivatives .

Industry: In the materials science field, this compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile building block for designing new materials .

Mechanism of Action

The mechanism of action of 3,5-dinitro-N-(4-sulfamoylphenyl)benzamide and its derivatives often involves the interaction with biological targets such as enzymes or receptors. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The sulfonamide group can enhance the compound’s binding affinity to specific targets, thereby increasing its potency .

Comparison with Similar Compounds

  • 3,5-dinitro-N-(4-aminophenyl)benzamide
  • 3,5-dinitro-N-(4-methylphenyl)benzamide
  • 3,5-dinitro-N-(4-chlorophenyl)benzamide

Comparison: 3,5-dinitro-N-(4-sulfamoylphenyl)benzamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. Compared to its analogs with different substituents (e.g., amino, methyl, chloro), the sulfonamide group can enhance water solubility and biological activity, making it more suitable for certain applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3,5-dinitro-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O7S/c14-25(23,24)12-3-1-9(2-4-12)15-13(18)8-5-10(16(19)20)7-11(6-8)17(21)22/h1-7H,(H,15,18)(H2,14,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADUVQZRHQQHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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